REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[CH2:4]([N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=O)[CH2:5][N:6]([CH2:11][C:12]([OH:14])=[O:13])[CH2:7][C:8]([OH:10])=O.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[O:22]=[C:21]1[O:23][C:17](=[O:19])[CH2:16][N:15]([CH2:4][CH2:5][N:6]2[CH2:7][C:8](=[O:10])[O:14][C:12](=[O:13])[CH2:11]2)[CH2:20]1 |f:0.1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
|
29.12 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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Name
|
|
Quantity
|
37.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
heated at 65°-80° C. for 7 hr
|
Duration
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7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the white solid filtered off
|
Type
|
WASH
|
Details
|
The solid was washed once with pyridine (dry 20 ml) and four times with ether (dry 4×40 ml)
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Type
|
CUSTOM
|
Details
|
The white solid was dried on a manifold
|
Type
|
CUSTOM
|
Details
|
stored in a desiccator
|
Name
|
|
Type
|
|
Smiles
|
O=C1CN(CC(O1)=O)CCN1CC(OC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |